N-(3-Aminopropyl)glycine Dihydrochloride
Overview
Description
N-(3-Aminopropyl)glycine dihydrochloride is a chemical compound with the molecular formula C7H14N2O·2HCl. It is a derivative of glycine, one of the simplest amino acids, with an added 3-aminopropyl group and two hydrochloride ions. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with glycine and 3-aminopropyl chloride.
Reaction Conditions: The reaction involves the nucleophilic substitution of glycine's amino group with 3-aminopropyl chloride in an aqueous solution. The reaction is usually carried out at room temperature and under acidic conditions to ensure the formation of the dihydrochloride salt.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batches using large reactors. The reaction mixture is continuously monitored to maintain optimal conditions.
Purification: After the reaction, the product is purified through crystallization, filtration, and drying to obtain the pure dihydrochloride salt.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized products, such as N-(3-aminopropyl)glycine oxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, although this is less common.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution Reagents: Electrophiles such as alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: N-(3-aminopropyl)glycine oxide.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(3-Aminopropyl)glycine dihydrochloride is used in several scientific research applications:
Chemistry: It serves as a building block in organic synthesis and peptide chemistry.
Biology: The compound is used in the study of amino acid metabolism and protein structure.
Medicine: It is investigated for its potential therapeutic properties, including its use as a drug precursor.
Industry: The compound is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which N-(3-Aminopropyl)glycine dihydrochloride exerts its effects depends on its specific application
Molecular Targets and Pathways:
Amino Acid Metabolism: The compound can affect amino acid metabolism by interacting with enzymes involved in these pathways.
Protein Synthesis: It may influence protein synthesis by acting as a substrate or inhibitor of specific enzymes.
Comparison with Similar Compounds
N-(2-aminoethyl)glycine dihydrochloride
N-(3-aminopropyl)alanine dihydrochloride
N-(3-aminopropyl)serine dihydrochloride
Properties
IUPAC Name |
2-(3-aminopropylamino)acetic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.2ClH/c6-2-1-3-7-4-5(8)9;;/h7H,1-4,6H2,(H,8,9);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQTXSWVGCRXGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCC(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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